molecular formula C15H24ClNS B13444635 Tenocyclidine-d10 Hydrochloride

Tenocyclidine-d10 Hydrochloride

Cat. No.: B13444635
M. Wt: 295.9 g/mol
InChI Key: IIPLEZRBGQCZMF-YSVDEZPHSA-N
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Description

Tenocyclidine-d10 Hydrochloride is a dissociative anesthetic drug with stimulant and hallucinogenic effects. It is a deuterated form of Tenocyclidine, which is more potent than phencyclidine. This compound is classified under Schedule I due to its high potential for abuse and lack of accepted medical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tenocyclidine-d10 Hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of 1-(2-thienyl)cyclohexylamine, which is then reacted with piperidine to form Tenocyclidine. The deuterated form, Tenocyclidine-d10, is obtained by using deuterated reagents in the synthesis process. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tenocyclidine-d10 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Tenocyclidine-d10 Hydrochloride has several scientific research applications:

Mechanism of Action

Tenocyclidine-d10 Hydrochloride acts primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. It binds to the NMDA receptor and blocks the activity of the receptor, preventing the transmission of pain signals. Additionally, it has a high affinity for the dopamine transporter and the nicotinic acetylcholine receptor, contributing to its stimulant and hallucinogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tenocyclidine-d10 Hydrochloride is unique due to its high potency and specific binding properties. It has a higher affinity for the NMDA receptor compared to similar compounds, making it a valuable tool in research .

Properties

Molecular Formula

C15H24ClNS

Molecular Weight

295.9 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-(1-thiophen-2-ylcyclohexyl)piperidine;hydrochloride

InChI

InChI=1S/C15H23NS.ClH/c1-3-9-15(10-4-1,14-8-7-13-17-14)16-11-5-2-6-12-16;/h7-8,13H,1-6,9-12H2;1H/i2D2,5D2,6D2,11D2,12D2;

InChI Key

IIPLEZRBGQCZMF-YSVDEZPHSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCCCC2)C3=CC=CS3)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)N3CCCCC3.Cl

Origin of Product

United States

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